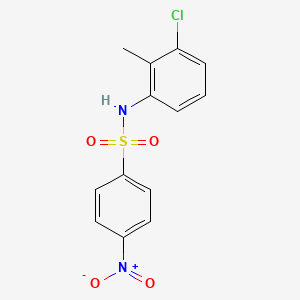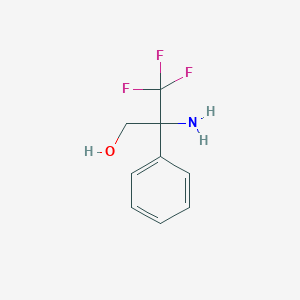
2-Amino-3,3,3-trifluoro-2-phenylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3,3,3-trifluoro-2-phenylpropan-1-ol is a chiral compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is a derivative of phenylpropanolamine, which is known for its use as a sympathomimetic drug for treating nasal congestion and hypotension.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,3,3-trifluoro-2-phenylpropan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the appropriate starting materials, such as 3,3,3-trifluoroacetophenone.
Reduction: The ketone group of 3,3,3-trifluoroacetophenone is reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3,3,3-trifluoro-2-phenylpropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further reduce the compound to simpler amines or alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Halogens, sulfonyl chlorides, and other electrophilic reagents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of simpler amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-Amino-3,3,3-trifluoro-2-phenylpropan-1-ol has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis to create enantiomerically pure compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential in treating conditions like nasal congestion and hypotension due to its sympathomimetic properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals, serving as an intermediate in various synthetic pathways.
Mecanismo De Acción
The mechanism of action of 2-Amino-3,3,3-trifluoro-2-phenylpropan-1-ol involves its interaction with molecular targets such as adrenergic receptors. As a sympathomimetic compound, it mimics the effects of endogenous catecholamines like norepinephrine and epinephrine. This interaction leads to the activation of adrenergic receptors, resulting in vasoconstriction and increased blood pressure, which helps alleviate nasal congestion and hypotension.
Comparación Con Compuestos Similares
Similar Compounds
Phenylpropanolamine: A sympathomimetic drug used for similar therapeutic purposes.
2-Amino-3-phenylpropan-1-ol: A structurally similar compound with different pharmacological properties.
2-Amino-3,3,3-trifluoropropan-1-ol: Another trifluorinated compound with distinct chemical behavior.
Uniqueness
2-Amino-3,3,3-trifluoro-2-phenylpropan-1-ol stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and industrial applications.
Propiedades
IUPAC Name |
2-amino-3,3,3-trifluoro-2-phenylpropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)8(13,6-14)7-4-2-1-3-5-7/h1-5,14H,6,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVRUBCEOZTRDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)(C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(3-fluorophenyl)-2-methoxyethyl]naphthalene-1-carboxamide](/img/structure/B2373612.png)
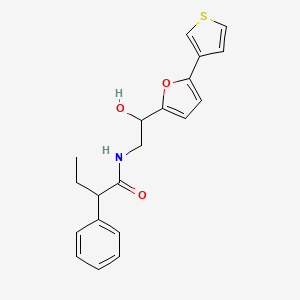
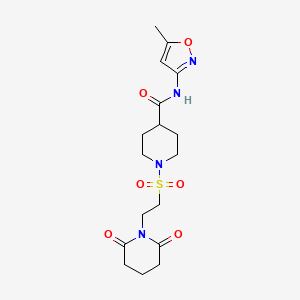
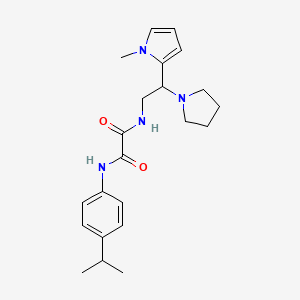
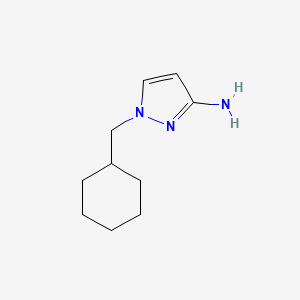
![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]quinoxaline-2-carboxamide](/img/structure/B2373623.png)

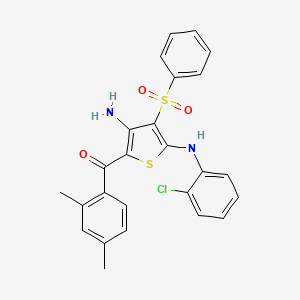
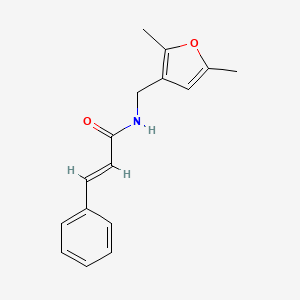
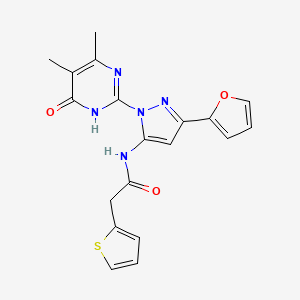
![3-[4-(tert-butyl)benzyl]-2-{[(4-chlorophenyl)sulfanyl]methyl}-4(3H)-quinazolinone](/img/structure/B2373630.png)
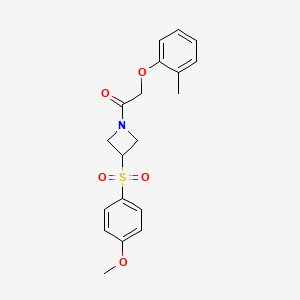
![N-[6-(2-CHLOROPHENOXY)-2-(FURAN-2-YL)-8-HYDROXY-HEXAHYDRO-2H-PYRANO[3,2-D][1,3]DIOXIN-7-YL]ACETAMIDE](/img/structure/B2373633.png)
